The synthesis of 2QN-Echinomycin involves several key steps that highlight modern synthetic methodologies. The total synthesis of echinomycin has been achieved through various approaches, often featuring late-stage construction techniques that allow for the formation of complex molecular architectures.
2QN-Echinomycin exhibits a complex molecular structure characterized by its quinoxaline core and additional functional groups that enhance its biological activity.
The structural data reveal that 2QN-Echinomycin's configuration allows for effective intercalation into the DNA helix, which is essential for its mechanism of action.
The chemical reactivity of 2QN-Echinomycin includes several notable reactions:
These reactions underline the importance of understanding both the synthetic pathways and the reactivity profiles of 2QN-Echinomycin to optimize its use in medical applications.
The mechanism by which 2QN-Echinomycin exerts its biological effects primarily involves:
Data from binding studies indicate that 2QN exhibits strong affinity towards double-stranded DNA, further supporting its role as an effective anticancer agent.
The physical and chemical properties of 2QN-Echinomycin are essential for understanding its behavior in biological systems:
These properties are crucial for formulating effective delivery systems for therapeutic applications.
2QN-Echinomycin has several scientific uses:
2QN-Echinomycin (CAS 77196-00-0) is a biosynthetically engineered analogue of the quinoxaline antibiotic echinomycin, featuring a bis-quinoline chromophore system. Its molecular formula is C₅₃H₆₆N₁₀O₁₂S₂, with a molecular weight of 1099.28 g/mol, distinguishing it from native echinomycin (C₅₁H₆₄N₁₂O₁₂S₂) through the replacement of both quinoxaline moieties with quinoline rings [1] [4]. The compound's structure consists of a cyclic depsipeptide scaffold symmetrically linked to two quinoline-2-carboxamide units, which serve as the primary DNA-intercalating elements. This scaffold includes nonribosomal peptide bonds, thioacetal bridges, and N-methylated amino acids (e.g., N-methyl-L-cysteine and N-methyl-L-valine), which collectively stabilize the bioactive conformation [4] [6].
Crystallographic studies reveal that 2QN-Echinomycin crystallizes in the hexagonal space group P6₅, with unit cell dimensions a = b = 22.196 Å and c = 24.64 Å. The crystal lattice includes 2.5 acetone and 2.5 water molecules per antibiotic molecule, contributing to a total cell volume of 10,513 ų [3] [5]. The asymmetric unit displays a distorted twofold symmetry due to differential stacking interactions between the quinoline chromophores and the peptide core.
Table 1: Crystallographic Parameters of 2QN-Echinomycin
Parameter | Value |
---|---|
Space group | P6₅ |
Unit cell dimensions | a = b = 22.196 Å; c = 24.64 Å |
Cell volume | 10,513 ų |
Solvent content | 2.5 acetone + 2.5 H₂O per molecule |
Resolution | 1.5418 Å (CuKα radiation) |
R-factor (all data) | 11.8% |
The substitution of quinoxaline with quinoline chromophores fundamentally alters DNA recognition dynamics. While native echinomycin preferentially binds CpG sequences via hydrogen bonding between its quinoxaline rings and the 2-amino group of guanine, 2QN-Echinomycin exhibits a ~400-fold higher affinity for TpD steps (where D = 2,6-diaminopurine) over canonical CpG sites, as quantified through DNase I footprinting assays [2] [8]. This shift arises because diaminopurine provides an optimal hydrogen-bonding partner in the minor groove, whereas the quinoline rings lack the nitrogen atoms necessary for analogous interactions with guanine [2].
Functional consequences include:
Table 2: DNA-Binding Properties of 2QN vs. Echinomycin
Property | 2QN-Echinomycin | Native Echinomycin |
---|---|---|
Preferred binding sequence | TpD steps | CpG steps |
Affinity for CpG (Kd) | Undetectable | 5–10 µM |
Affinity for TpD (Kd) | 25 nM | Not applicable |
Helix unwinding angle | ∼26° (similar to ethidium) | ∼44° |
G+C selectivity | Weak | Strong |
Molecular electrostatic potential (MEP) calculations elucidate why 2QN-Echinomycin favors TpD over CpG sites. Continuum solvation models reveal that the quinoline chromophores exhibit a less polarized electrostatic profile than quinoxalines, with reduced positive potential over the heterocyclic nitrogens [2] [8]. This diminishes hydrogen-bonding capacity with guanine’s exocyclic 2-amino group but enhances stacking interactions with the hydrophobic faces of adenine-diaminopurine base pairs.
Key findings from MEP studies:
These electrostatic insights rationalize the empirical observation that 2QN-Echinomycin’s binding landscape is dominated by van der Waals and stacking forces rather than specific hydrogen bonds, a reversal from echinomycin’s behavior.
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